硝酸铈

概述

描述

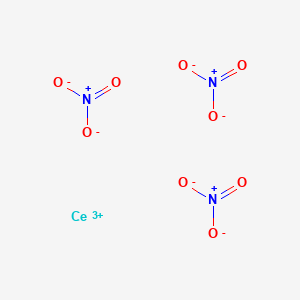

Cerium nitrate refers to a family of nitrates of cerium in the +3 or +4 oxidation state. Often these compounds contain water, hydroxide, or hydronium ions in addition to cerium and nitrate . Cerium (III) nitrate hexahydrate is the most common nitrate of cerium (III). It is a component in a burn treatment cream that also includes silver sulphadiazine .

Synthesis Analysis

Cerium oxide nanoparticles were synthesized by a hydroxide-mediated method . Cerium (III) nitrate hexahydrate is a widely used source of cerium in materials science .Molecular Structure Analysis

Cerium nitrate has a molecular formula of CeN3O9 . The cerium atom has a radius of 182.5 pm and a Van der Waals radius of 235 pm .Chemical Reactions Analysis

Cerium (III) nitrate hexahydrate is an ideal reagent for hydrothermal reactions, sol-gel processing, and co-precipitation and calcination reactions . It is also used in the synthesis of cerium oxide nanoparticles .Physical And Chemical Properties Analysis

Cerium Nitrate is a highly water-soluble crystalline Cerium source . Cerium (III) nitrate hexahydrate melts at a low temperature (57 °C) and thermally decomposes at low temperatures too, beginning at 190 °C and proceeding rapidly at 280 °C with complete decomposition to cerium oxide at 390-400 °C .科学研究应用

伤口愈合中的抗菌特性

硝酸铈以其抗菌特性而闻名,特别是在治疗深度烧伤方面。它与硝酸银磺胺嘧啶结合在伤口治疗中使用,利用其模拟和替代钙的能力。据信,硝酸铈的作用是其在伤口愈合中产生有益效果的主要机制,尽管一些报告显示出矛盾的结果 (Barker, Shepherd, & Ortega Asencio, 2022)。

纳米颗粒合成

硝酸铈被用于合成氧化铈纳米颗粒。通过将硝酸铈与铵试剂混合制备的这些纳米颗粒,由于其独特的物理和化学性质,已在各种应用中展现出显著的潜力 (Zhang, Chan, Spanier, Apak, Jin, Robinson, & Herman, 2002)。

化学中的合成转化

四价铈铵硝酸盐(CAN)是化学中氧化电子转移的多功能试剂,可实现新型碳-碳和碳-杂原子键形成反应。这在合成化学中具有广泛的意义,促进了一系列重要化合物的开发 (Nair, Balagopal, Rajan, & Mathew, 2004)。

耐腐蚀性抑制剂

硝酸铈作为一种有效的抑制剂,可提高各种金属的耐腐蚀性。它与聚乙二醇等其他化合物结合使用,通过稳定的腐蚀产物形成和减少表面膜开裂来增强保护 (Boudellioua, Hamlaoui, Tifouti, & Pedraza, 2019)。

催化和环境应用

硝酸铈被用于合成用于催化和环境应用的纳米结构。其性质被操纵以增强材料的催化性能,特别是在污染控制和废水处理中 (Slostowski, Marre, Bassat, & Aymonier, 2013)。

农业影响

研究表明,硝酸铈对植物生长和生物化学有影响,低浓度对豇豆等植物有益,影响叶绿素含量和酶活性 (Shyam & Aery, 2012)。

安全和危害

属性

IUPAC Name |

cerium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJPMRKMPBAUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce(NO3)3, CeN3O9 | |

| Record name | Cerium(III) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(III)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881414 | |

| Record name | Cerium trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, Colorless, deliquescent solid; [Hawley] | |

| Record name | Nitric acid, cerium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerous nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cerium nitrate | |

CAS RN |

10108-73-3 | |

| Record name | Nitric acid, cerium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U25VKD7PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

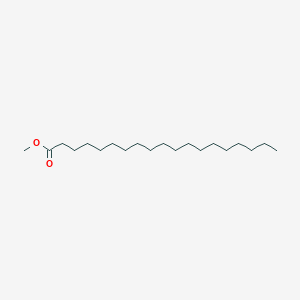

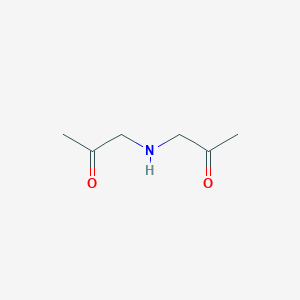

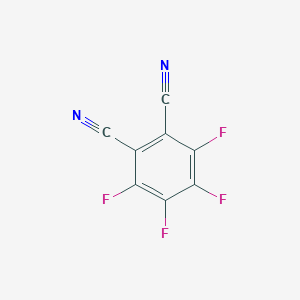

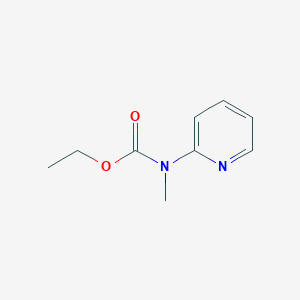

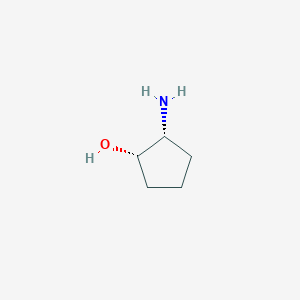

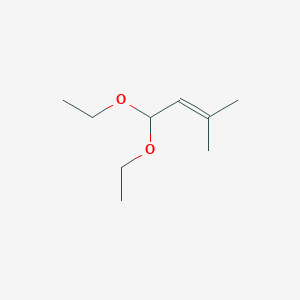

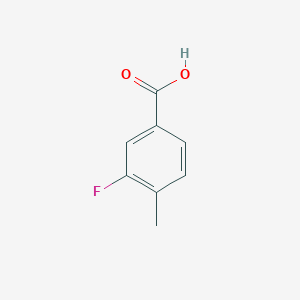

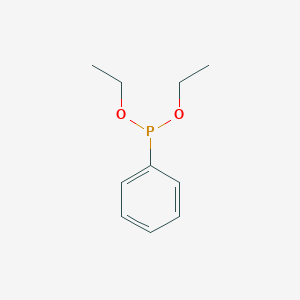

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)